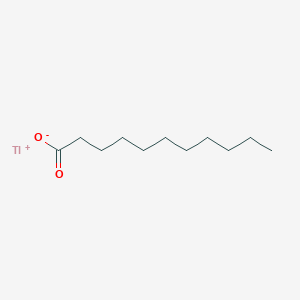

Thallium(1+) undecanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34244-93-4 |

|---|---|

Molecular Formula |

C11H21O2Tl |

Molecular Weight |

389.67 g/mol |

IUPAC Name |

thallium(1+);undecanoate |

InChI |

InChI=1S/C11H22O2.Tl/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

FGZYZJVAZAHFBB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[Tl+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thallium(I) Undecanoate from Undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thallium(I) undecanoate from undecanoic acid. The document details the necessary chemical precursors, a complete experimental protocol, and critical safety considerations for handling the highly toxic materials involved. All quantitative data is presented in structured tables, and a logical workflow for the synthesis is provided as a Graphviz diagram.

Disclaimer: Thallium and its compounds are extremely toxic and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3][4][5] All waste containing thallium must be disposed of as hazardous waste according to institutional and governmental regulations.[1]

Overview of Synthesis

The synthesis of thallium(I) undecanoate is achieved through a neutralization reaction between undecanoic acid and a solution of thallium(I) ethoxide. This method is advantageous due to the generally high yield and the formation of stable, crystalline thallium(I) carboxylate salts.[6][7][8][9] The thallium(I) ethoxide reagent is prepared in a preceding step from thallium metal and absolute ethanol in the presence of air (oxygen).[10][11][12]

Reactant and Product Properties

A summary of the key physical and chemical properties of the reactant, undecanoic acid, and the product, thallium(I) undecanoate, is provided in the table below.

| Property | Undecanoic Acid | Thallium(I) Undecanoate |

| Synonyms | Undecylic acid, n-Undecanoic acid | Thallous undecanoate |

| CAS Number | 112-37-8 | 34244-93-4[13] |

| Molecular Formula | C₁₁H₂₂O₂ | C₁₁H₂₁O₂Tl |

| Molecular Weight | 186.29 g/mol [14][15] | 389.67 g/mol [13] |

| Appearance | Colorless to white crystalline solid[14][15][16][17] | Expected to be a stable crystalline solid[6] |

| Melting Point | 28.6 °C (83.5 °F)[14][15][16] | No data available |

| Boiling Point | 284 °C (543 °F)[14] | No data available |

| Solubility in Water | Insoluble[15][16][17][18] | Expected to be sparingly soluble |

| Density | 0.89 g/cm³[14] | No data available |

Experimental Protocols

Synthesis of Thallium(I) Ethoxide

Materials:

-

Thallium metal (small pieces or shavings)

-

Absolute ethanol

-

Dry, carbon dioxide-free air or oxygen

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle

-

Porcelain sieve or similar support for thallium metal

Procedure:

-

Set up the reaction apparatus as depicted in the workflow diagram below, ensuring all glassware is dry.

-

Place small pieces of thallium metal on a porcelain sieve within the reaction flask.

-

Add absolute ethanol to the flask, ensuring the level is below the sieve.

-

Heat the ethanol to reflux.

-

Pass a slow stream of dry, CO₂-free air or oxygen through the gas inlet tube, directing it over the surface of the hot thallium metal.

-

Thallium(I) ethoxide and some thallium(I) hydroxide will form and dissolve in the warm ethanol.[11]

-

Upon cooling, the denser thallium(I) ethoxide will separate as a colorless, oily liquid.[11] The solution is used directly in the next step.

Synthesis of Thallium(I) Undecanoate

Materials:

-

Undecanoic acid

-

Thallium(I) ethoxide solution in ethanol (from step 3.1)

-

Anhydrous diethyl ether or ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of undecanoic acid in a minimal amount of anhydrous ethanol or diethyl ether in a round-bottom flask.

-

With stirring, add a stoichiometric amount of the thallium(I) ethoxide solution prepared in the previous step to the undecanoic acid solution at room temperature. The reaction is a neutralization, forming thallium(I) undecanoate and ethanol.[6][7][8][9]

-

The thallium(I) undecanoate salt is expected to precipitate from the reaction mixture as it is less soluble in the solvent.

-

Continue stirring for approximately 1 hour at room temperature to ensure the reaction goes to completion.

-

Collect the precipitated thallium(I) undecanoate by filtration.

-

Wash the solid product with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final thallium(I) undecanoate.

Safety Precautions

Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2][3][5] Strict safety protocols must be followed:

-

Engineering Controls: All manipulations involving thallium and its compounds must be conducted in a certified chemical fume hood with good ventilation.[1][3]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles or a face shield.[1][3][5]

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling thallium compounds, even if gloves were worn.[1][3]

-

Waste Disposal: All thallium-containing waste, including empty containers, contaminated PPE, and reaction residues, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

-

Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and collect the spilled solid in a sealed container for hazardous waste disposal.[1]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of the synthesis and the experimental workflow.

Caption: Logical flow of the synthesis of thallium(I) undecanoate.

Caption: Experimental workflow for the synthesis of thallium(I) undecanoate.

References

- 1. nj.gov [nj.gov]

- 2. Thallium [iloencyclopaedia.org]

- 3. Thallium - ESPI Metals [espimetals.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. buyisotope.com [buyisotope.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. datapdf.com [datapdf.com]

- 10. osti.gov [osti.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thallium undecanoate [webbook.nist.gov]

- 14. Undecylic acid - Wikipedia [en.wikipedia.org]

- 15. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Undecanoic acid | 112-37-8, Undecanoic acid Formula - ECHEMI [echemi.com]

- 17. UNDECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]

Thallium(I) Undecanoate: A Technical Overview of its Physicochemical Properties and Biological Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Thallium(I) undecanoate is limited in publicly available literature. The information presented herein is a comprehensive compilation of known data, extrapolated properties from homologous compounds, and established principles of thallium chemistry. All extrapolated or proposed data are clearly indicated.

Introduction

Thallium(I) undecanoate, with the chemical formula C₁₁H₂₁O₂Tl, is a thallium salt of the long-chain carboxylic acid, undecanoic acid. As a member of the thallium(I) carboxylate family, often referred to as "thallium soaps," it is expected to exhibit unique physicochemical properties, including potential liquid crystalline behavior. The inherent biological activity of the thallium(I) ion, primarily its interference with potassium-dependent cellular processes, makes this compound a subject of interest for toxicological and potentially therapeutic research. This technical guide provides a detailed overview of the known and extrapolated properties of Thallium(I) undecanoate, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential biological implications.

Physical and Chemical Properties

Quantitative experimental data for Thallium(I) undecanoate is scarce. However, by examining trends within the homologous series of thallium(I) alkanoates, we can extrapolate its likely physical and chemical characteristics.

Table 1: Physical and Chemical Properties of Thallium(I) Undecanoate

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₁O₂Tl | NIST Chemistry WebBook[1] |

| Molecular Weight | 389.67 g/mol | NIST Chemistry WebBook[1] |

| CAS Number | 34244-93-4 | NIST Chemistry WebBook[1] |

| Melting Point | Estimated: 110-130 °C | Extrapolated from homologous thallium(I) alkanoates. Thallium(I) decanoate and dodecanoate exhibit complex phase transitions in this range. |

| Boiling Point | Decomposes before boiling | Expected behavior for a metal carboxylate. |

| Solubility in Water | Sparingly soluble | General property of long-chain metal carboxylates. |

| Solubility in Organic Solvents | Soluble in hot non-polar organic solvents (e.g., benzene, toluene) | Expected property based on the long alkyl chain. |

| Appearance | White to off-white crystalline solid | Typical appearance of metal carboxylates. |

Experimental Protocols

Proposed Synthesis of Thallium(I) Undecanoate

A standard method for the preparation of thallium(I) carboxylates involves the reaction of a thallium(I) salt, such as thallium(I) hydroxide or thallium(I) carbonate, with the corresponding carboxylic acid.

Materials:

-

Thallium(I) carbonate (Tl₂CO₃)

-

Undecanoic acid (C₁₁H₂₂O₂)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Deionized water

Procedure:

-

Dissolution: Dissolve undecanoic acid (1 equivalent) in a minimal amount of warm methanol.

-

Reaction: In a separate flask, prepare a suspension of thallium(I) carbonate (0.5 equivalents) in deionized water.

-

Addition: Slowly add the methanolic solution of undecanoic acid to the thallium(I) carbonate suspension with constant stirring. Effervescence (release of CO₂) should be observed.

-

Heating: Gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure complete reaction. The solution should become clear.

-

Filtration: Filter the hot solution to remove any unreacted thallium(I) carbonate.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Thallium(I) undecanoate will precipitate as a white solid. For further purification, the solid can be recrystallized from a suitable solvent like ethanol.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator over P₄O₁₀.

Diagram 1: Proposed Synthesis Workflow for Thallium(I) Undecanoate

Caption: A proposed workflow for the synthesis and purification of Thallium(I) undecanoate.

Characterization Methods

3.2.1. Infrared (IR) Spectroscopy

-

Objective: To confirm the formation of the carboxylate salt and identify characteristic functional groups.

-

Method: The IR spectrum of a KBr pellet of the synthesized Thallium(I) undecanoate would be recorded using an FTIR spectrometer.

-

Expected Results:

-

Disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹).

-

Disappearance of the C=O stretching band of the carboxylic acid (around 1710 cm⁻¹).

-

Appearance of two strong absorption bands corresponding to the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

-

The presence of C-H stretching vibrations from the alkyl chain around 2850-2960 cm⁻¹.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the undecanoate ligand and to probe the environment of the thallium ion.

-

Methods:

-

¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹³C NMR: A ¹³C NMR spectrum would be acquired to identify all carbon atoms in the undecanoate chain.

-

²⁰⁵Tl NMR: If available, ²⁰⁵Tl NMR spectroscopy could provide information about the coordination environment of the thallium(I) ion.

-

-

Expected Results:

-

¹H NMR: The spectrum would show characteristic signals for the protons of the undecanoate alkyl chain. The chemical shifts would be similar to those of undecanoic acid, with potential slight shifts due to the coordination to thallium.

-

¹³C NMR: The spectrum would display signals for all 11 carbon atoms of the undecanoate chain. The carboxylate carbon would appear downfield, typically in the range of 170-185 ppm.

-

²⁰⁵Tl NMR: The chemical shift of the ²⁰⁵Tl signal would be indicative of the coordination environment and the nature of the thallium-oxygen bond.

-

3.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could be used.

-

Expected Results: The mass spectrum would be expected to show a peak corresponding to the molecular ion [C₁₁H₂₁O₂Tl]⁺ or related adducts. Fragmentation patterns would likely involve the loss of the undecanoate ligand or fragments of the alkyl chain.

3.2.4. Differential Scanning Calorimetry (DSC)

-

Objective: To investigate the thermal transitions, including melting point and any liquid crystalline phases.

-

Method: A small sample of Thallium(I) undecanoate would be heated in a DSC instrument at a controlled rate.

-

Expected Results: The DSC thermogram would likely show one or more endothermic peaks corresponding to solid-solid phase transitions and a final peak for the melting transition to an isotropic liquid. The presence of multiple peaks before melting would be indicative of liquid crystalline (mesophase) behavior, a known characteristic of some long-chain thallium carboxylates.

Biological Activity and Signaling Pathways

Mechanism of Thallium(I) Ion Toxicity

The primary mechanism of thallium(I) toxicity stems from its chemical similarity to the potassium ion (K⁺). The ionic radii of Tl⁺ (1.50 Å) and K⁺ (1.38 Å) are very similar, allowing Tl⁺ to compete with and displace K⁺ in various essential biological processes.

Key Cellular Targets:

-

Na⁺/K⁺-ATPase: Thallium(I) has a higher affinity for the Na⁺/K⁺-ATPase pump than potassium. Its binding inhibits the pump's activity, leading to a disruption of the cellular membrane potential, which is critical for nerve impulse transmission and muscle contraction.

-

Potassium Channels: Thallium(I) can enter cells through potassium channels and subsequently block them, further disrupting potassium homeostasis.

-

Enzymes: Numerous potassium-dependent enzymes can be inhibited by thallium(I), affecting cellular metabolism and energy production.

-

Ribosome Function: Thallium(I) can interfere with ribosome stability and protein synthesis.

Diagram 2: Signaling Pathway of Thallium(I) Ion Interference with Potassium Channels

Caption: Thallium(I) ion disrupts cellular function by competing with potassium ions for transport through potassium channels and inhibiting essential potassium-dependent processes.

Potential Applications in Drug Development

While the high toxicity of thallium compounds limits their therapeutic applications, research into their biological activities continues. The ability of the thallium(I) ion to accumulate in certain tissues has been exploited in diagnostic nuclear medicine with the radioisotope ²⁰¹Tl. The undecanoate moiety, being a long-chain fatty acid, could potentially influence the pharmacokinetic properties of the thallium(I) ion, such as its absorption, distribution, and metabolism. This could be an area for future research, particularly in the context of targeted delivery or the development of novel antimicrobial or anticancer agents, although significant challenges related to toxicity would need to be overcome.

Conclusion

Thallium(I) undecanoate is a long-chain thallium carboxylate with limited specific data available in the scientific literature. Based on the properties of homologous compounds, it is expected to be a white crystalline solid with potential liquid crystalline properties. Its synthesis can likely be achieved through the reaction of thallium(I) carbonate with undecanoic acid. The biological activity of Thallium(I) undecanoate is predicted to be dominated by the high toxicity of the thallium(I) ion, which primarily acts by interfering with potassium-dependent cellular signaling pathways. Further experimental investigation is required to fully elucidate the specific physical, chemical, and biological properties of this compound and to explore any potential applications in materials science or medicine, with careful consideration of its inherent toxicity.

References

Crystal Structure Analysis of Thallium(I) Carboxylates: A Technical Overview

Introduction

Experimental Protocols

The determination of the crystal structure of Thallium(I) carboxylates involves a multi-step process, from synthesis to data analysis. The following sections detail the typical experimental workflow.

Synthesis and Crystallization

The synthesis of Thallium(I) salicylate, as a case study, is achieved through the reaction of Thallium(I) nitrate with salicylic acid in the presence of a base.

-

Preparation of Reactants: Thallium(I) nitrate (1 mmol) is dissolved in a mixture of distilled water and methanol. In a separate flask, salicylic acid (1 mmol) is mixed with sodium hydroxide (1 mmol) in methanol.

-

Reaction: The two solutions are mixed and stirred.

-

Crystallization: The resulting solution is allowed to stand, leading to the formation of crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray data is collected at a controlled temperature (e.g., 293 K). A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.

-

Data Reduction: The collected diffraction data is processed to yield a set of structure factors, which are then used for structure solution and refinement.

Structure Solution and Refinement

The final step is to solve the crystal structure and refine the atomic positions and other parameters.

-

Structure Solution: The positions of the heavy atoms (like Thallium) are often determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined by least-squares methods to best fit the experimental data. This process refines atomic coordinates, thermal parameters, and other crystallographic parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a Thallium(I) carboxylate.

Caption: Experimental workflow for Thallium(I) carboxylate crystal structure analysis.

Crystallographic Data

The following tables summarize the key crystallographic data for Thallium(I) salicylate. This data provides a quantitative description of the crystal structure.

Table 1: Crystal Data and Structure Refinement for Thallium(I) Salicylate

| Parameter | Value |

| Empirical Formula | C₇H₅O₃Tl |

| Formula Weight | 341.48 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 8.8021(18) Å |

| b | 8.2930(19) Å |

| c | 19.773(4) Å |

| Volume | 1443.4(5) ų |

| Z | 8 |

| Density (calculated) | 3.14 g/cm³ |

| Absorption Coefficient | 22.3 mm⁻¹ |

| F(000) | 1216 |

Table 2: Selected Bond Lengths and Angles for Thallium(I) Salicylate

| Bond | Length (Å) | Angle | Degrees (°) |

| Tl1-O2ⁱ | 2.54(6) | O2ⁱ-Tl1-O4 | - |

| Tl1-O4 | 2.743(8) | O2ⁱ-Tl1-O3 | - |

| Tl1-O3 | 2.93(5) | O4-Tl1-O3 | - |

| Tl1-O4ⁱⁱ | 3.035(9) | O2ⁱ-Tl1-O4ⁱⁱ | - |

Symmetry transformations used to generate equivalent atoms: (i) x, -y+1/2, z-1/2; (ii) -x+1/2, y, z-1/2

Structural Discussion

The crystal structure of Thallium(I) salicylate reveals a two-dimensional polymeric network. The coordination environment around the Thallium(I) ion is of particular interest. In this structure, the Tl⁺ ion is coordinated by four oxygen atoms from the salicylate ligands, forming a TlO₄ environment.

A key feature in the coordination geometry is a noticeable gap, which is attributed to the stereochemically active 6s² lone pair of electrons on the Thallium(I) ion. This lone pair influences the arrangement of ligands around the metal center, resulting in a distorted coordination sphere. The Tl-O bond lengths vary, with some being shorter on the side opposite to the presumed location of the lone pair.

Furthermore, there are interactions between the Thallium atom and the carbon atoms of the aromatic ring of the salicylate ligand. These Tl···C interactions contribute to the overall coordination environment, effectively increasing the hapticity.

Conclusion

The crystal structure analysis of Thallium(I) carboxylates, exemplified by Thallium(I) salicylate, provides valuable insights into the coordination chemistry of Thallium(I). The detailed experimental protocols and the resulting structural data highlight the importance of considering factors such as the stereochemically active lone pair in understanding the solid-state structures of these compounds. This knowledge is fundamental for the rational design of new materials and for understanding the behavior of Thallium in various chemical and biological systems. Further research to obtain the crystal structure of Thallium(I) undecanoate would be a valuable addition to the structural database of Thallium compounds.

Thallium(1+) undecanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Data

A clear identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for Thallium(1+) undecanoate.

| Property | Value |

| CAS Number | 34244-93-4 |

| Molecular Formula | C₁₁H₂₁O₂Tl |

| Molecular Weight | 389.6665 g/mol |

Toxicological Profile of Thallium Compounds

Due to a lack of specific data on this compound, the toxicological information presented here is based on the well-documented effects of other thallium salts, such as thallium sulfate and thallium acetate. Thallium and its compounds are known to be highly toxic.

The primary mechanism of thallium toxicity stems from the similarity of the thallous ion (Tl⁺) to the potassium ion (K⁺) in terms of ionic radius and electrical charge. This resemblance allows thallium to interfere with essential potassium-dependent biological processes.[1] Thallium has a high affinity for sodium/potassium-ATPase, disrupting cellular ion homeostasis.[2] Furthermore, thallium readily reacts with sulfhydryl groups in proteins, leading to the inhibition of various enzymes.[1][2]

The toxic effects of thallium are multi-systemic, affecting the nervous, gastrointestinal, and dermal systems.[3] Common symptoms of thallium poisoning include peripheral neuropathy, abdominal pain, and alopecia (hair loss).[1][2]

Potential Signaling Pathway Disruption by Thallium

While no specific signaling pathways have been elucidated for this compound, the known mechanisms of thallium toxicity suggest interference with fundamental cellular signaling. The disruption of potassium channels and Na⁺/K⁺-ATPase by the Tl⁺ ion would have widespread consequences on cellular function, including nerve impulse transmission and maintenance of cell membrane potential. The inhibition of enzymes through interaction with sulfhydryl groups could affect numerous metabolic and signaling cascades.

Below is a generalized diagram illustrating the potential cellular targets of thallium, based on its known toxicological mechanisms.

Caption: Potential cellular mechanisms of thallium toxicity.

Experimental Considerations

Given the extreme toxicity of thallium compounds, any experimental work with this compound must be conducted with stringent safety protocols in place. This includes the use of appropriate personal protective equipment (PPE), handling within a certified fume hood, and proper waste disposal procedures.

Due to the lack of specific experimental protocols in the literature for this compound, researchers would need to develop and validate their own methods based on the properties of the compound and the intended application.

Conclusion

This compound is a defined chemical entity with a known CAS number and molecular weight. However, there is a significant lack of publicly available data regarding its specific biological activity, experimental uses, and signaling pathways. The information available on other thallium compounds highlights a high degree of toxicity, which should be a primary consideration for any research or development activities. Professionals seeking to work with this compound should proceed with extreme caution and may need to conduct foundational research to characterize its properties and biological effects.

References

An In-depth Technical Guide on the Solubility of Thallium(I) Undecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available quantitative solubility data for Thallium(I) undecanoate in specific organic solvents is limited. This guide provides qualitative solubility information for related thallium compounds to offer general insights. It also details established experimental protocols for determining the solubility of such compounds.

Introduction to Thallium(I) Carboxylates

Thallium(I) salts of long-chain carboxylic acids, such as undecanoic acid, are of interest in various fields, including materials science and organic synthesis. Understanding their solubility in organic solvents is crucial for their application, purification, and handling. The solubility of these compounds is influenced by the nature of the organic solvent, temperature, and the length of the hydrocarbon chain of the carboxylate. Generally, an increase in the length of the nonpolar alkyl chain is expected to enhance solubility in nonpolar organic solvents.

Solubility Profile of Thallium(I) Compounds

| Compound Name | Formula | Soluble In | Insoluble In | Sparingly Soluble In |

| Thallium(I) acetate | CH₃COOTl | Water, Alcohol[1][2] | Acetone[1] | |

| Thallium(I) chloride | TlCl | Alcohol | ||

| Thallium(I) bromide | TlBr | Acetone | Alcohol | |

| Thallium(I) iodide | TlI | Alcohol | ||

| Thallium(I) carbonate | Tl₂CO₃ | Alcohol, Ether, Acetone | ||

| Thallium(I) nitrate | TlNO₃ | Alcohol |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for any research involving new compounds. The following are established methods for quantifying the solubility of a solid in a liquid solvent.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining solubility.[3][4][5][6] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of the solute (Thallium(I) undecanoate) is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Separation of the Saturated Solution:

-

The agitation is stopped, and the undissolved solid is allowed to settle.

-

A known volume of the clear, supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

The withdrawn sample is then filtered through a fine-porosity filter (e.g., a syringe filter) to remove any remaining solid particles. The filtration apparatus should also be maintained at the experimental temperature.

-

-

Determination of Solute Mass:

-

The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish or beaker.

-

The solvent is carefully evaporated at a controlled temperature (low enough to prevent decomposition of the solute). This can be done on a hot plate in a fume hood or in a vacuum oven.

-

Once the solvent is completely removed, the dish containing the dry solute residue is cooled to room temperature in a desiccator to prevent moisture absorption.

-

The dish with the residue is then weighed accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

The solubility is then expressed in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Spectroscopic Methods

Spectroscopic techniques can also be employed for solubility determination, especially for compounds that have a chromophore (absorb UV-Visible light).[7][8][9][10]

General Methodology:

-

Calibration Curve: A series of standard solutions of the solute with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at a specific wavelength (λmax) using a UV-Visible spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method.

-

Analysis: A sample of the clear, filtered saturated solution is carefully diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve. The initial concentration of the saturated solution is then calculated by taking the dilution factor into account.

Conclusion

References

- 1. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 9. scirp.org [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Spectroscopic Data of Thallium(I) Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(I) undecanoate is a metal-organic compound that, while not extensively studied, holds potential interest in various research fields, including materials science and as a potential intermediate in organic synthesis. This guide provides a comprehensive overview of the expected spectroscopic characteristics of Thallium(I) undecanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its synthesis and characterization are also presented.

Synthesis of Thallium(I) Undecanoate

A common and effective method for the synthesis of Thallium(I) carboxylates involves the reaction of a Thallium(I) salt, such as Thallium(I) carbonate or hydroxide, with the corresponding carboxylic acid.

Experimental Protocol: Synthesis from Thallium(I) Carbonate

-

Materials:

-

Undecanoic acid (C₁₁H₂₂O₂)

-

Thallium(I) carbonate (Tl₂CO₃)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

-

Procedure:

-

Dissolve a stoichiometric amount of undecanoic acid in methanol.

-

In a separate flask, create a slurry of Thallium(I) carbonate in methanol. A slight excess of the carboxylic acid can be used to ensure complete reaction of the carbonate.

-

Slowly add the undecanoic acid solution to the Thallium(I) carbonate slurry with constant stirring at room temperature. Effervescence (release of CO₂) will be observed.

-

Continue stirring the reaction mixture for 2-3 hours after the gas evolution ceases to ensure the reaction goes to completion.

-

Filter the resulting solution to remove any unreacted Thallium(I) carbonate.

-

The methanol is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude Thallium(I) undecanoate.

-

The crude product can be purified by recrystallization. A common method is to dissolve the product in a minimal amount of hot methanol and then precipitate it by the slow addition of diethyl ether, followed by cooling.

-

The purified white solid is then collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

-

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Thallium(I) undecanoate.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for the Undecanoate Moiety (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ -(CH₂)₉-COO⁻ | ~ 0.88 (t) | ~ 14.1 |

| CH₃-(C H₂)₇-CH₂-CH₂-COO⁻ | ~ 1.26 (m) | ~ 22.7 - 31.9 |

| CH₃-(CH₂)₇-C H₂-CH₂-COO⁻ | ~ 1.63 (p) | ~ 29.4 |

| CH₃-(CH₂)₈-C H₂-COO⁻ | ~ 2.35 (t) | ~ 34.2 |

| -(CH₂)₉-COO ⁻ | - | ~ 178-180 |

Note: The chemical shifts for the protons and carbons of the alkyl chain are expected to be very similar to those of undecanoic acid or other undecanoate salts. The most significant difference would be observed for the carbons and protons alpha and beta to the carboxylate group.

Table 2: Predicted ²⁰⁵Tl NMR Data

| Parameter | Value |

| Chemical Shift (ppm) | Expected in the range of +500 to +1500 ppm |

Note: ²⁰⁵Tl is the preferred nucleus for thallium NMR studies due to its higher sensitivity and narrower signals compared to ²⁰³Tl. The chemical shift of ²⁰⁵Tl is highly sensitive to its chemical environment, and for Thallium(I) carboxylates, it is expected to be in the downfield region relative to the common reference of TlNO₃ in D₂O.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2920, ~ 2850 | C-H stretching (alkyl chain) | Strong |

| ~ 1540 - 1650 | Asymmetric COO⁻ stretching | Strong |

| ~ 1380 - 1450 | Symmetric COO⁻ stretching | Strong |

Note: The positions of the carboxylate stretching bands are indicative of the nature of the metal-carboxylate bond. For an ionic bond, as expected for Thallium(I) undecanoate, the separation between the asymmetric and symmetric stretching frequencies is typically smaller than that for a covalent (unidentate) bond.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Positive Ion Mode)

| m/z | Assignment | Notes |

| 203, 205 | [Tl]⁺ | Characteristic isotopic pattern of Thallium (²⁰³Tl: ~29.5%, ²⁰⁵Tl: ~70.5%) |

| 387, 389 | [C₁₁H₂₁O₂Tl]⁺ ([M]⁺) | Molecular ion peak, showing the isotopic pattern of Thallium. |

| 590, 592 | [C₂₂H₄₃O₄Tl]⁺ ([M+C₁₁H₂₂O₂]⁺) | Adduct ion, may be observed depending on ionization conditions. |

Note: Electrospray ionization (ESI) or Field Desorption (FD) would be suitable techniques for analyzing Thallium(I) undecanoate. The observation of the molecular ion and the characteristic isotopic signature of thallium would be key for its identification.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

¹H and ¹³C NMR:

-

Dissolve 5-10 mg of Thallium(I) undecanoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

²⁰⁵Tl NMR:

-

Prepare a more concentrated solution (50-100 mg/mL) in a suitable solvent.

-

Use a broadband probe tuned to the ²⁰⁵Tl frequency.

-

Acquire the spectrum with a relatively large spectral width due to the wide chemical shift range of thallium.

-

Use an external reference, such as a saturated solution of TlNO₃ in D₂O.

-

IR Spectroscopy

-

Prepare a sample by either creating a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

Mass Spectrometry

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent for the chosen ionization technique (e.g., methanol for ESI).

-

Introduce the sample into the mass spectrometer.

-

For ESI-MS, typical parameters would be a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of Thallium(I) undecanoate.

Caption: Workflow for the synthesis and spectroscopic characterization of Thallium(I) undecanoate.

The Dawn of Thallium Carboxylates: A Technical Guide to Their Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium, a soft, silvery-white metal, was a latecomer to the periodic table, its discovery in 1861 marking a significant advancement in the field of spectroscopy.[1][2][3] Hot on the heels of the element's identification, the exploration of its chemical reactivity began, leading to the synthesis and characterization of a diverse array of thallium compounds. Among these, thallium carboxylates emerged as a class of compounds with unique properties and applications, from their use in early organic synthesis to their role in the preparation of high-density solutions. This in-depth technical guide delves into the discovery and historical context of thallium carboxylates, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Discovery of Thallium: A Tale of Two Chemists

The story of thallium's discovery is intertwined with the development of flame spectroscopy and a spirited rivalry between two chemists: the English scientist Sir William Crookes and the French chemist Claude-Auguste Lamy. In 1861, while examining the residues from a sulfuric acid production plant, Crookes observed a brilliant green line in the spectrum, a line unaccounted for by any known element.[1][3] He named this new element "thallium," derived from the Greek word "thallos," meaning a green twig or shoot, in honor of its characteristic spectral emission.[1][4]

Independently, and at around the same time, Claude-Auguste Lamy also identified the new element while studying similar residues from a sulfuric acid factory.[1] Crucially, Lamy had access to a larger quantity of the thallium-containing material, which enabled him not only to confirm the discovery but also to isolate a significant amount of the pure metal and investigate its compounds more thoroughly.[1] This led to a period of contention over who deserved primary credit for the discovery, a debate that ultimately saw both men recognized for their contributions.[1]

Early Synthesis and Characterization of Thallium Carboxylates

Following the isolation of metallic thallium, chemists of the era, including Lamy, began to explore its chemical behavior. The preparation of thallium salts of various acids, including carboxylic acids, was a natural progression. The synthesis of thallium(I) carboxylates was typically achieved through straightforward acid-base reactions, a method that remains fundamental today.

Experimental Protocol: General Synthesis of Thallium(I) Carboxylates

The historical preparation of thallium(I) carboxylates generally followed one of two primary routes:

-

Reaction of Thallium(I) Hydroxide with a Carboxylic Acid: Thallium metal readily oxidizes in the presence of water to form thallium(I) hydroxide (TlOH), a water-soluble base. The addition of a carboxylic acid (RCOOH) to an aqueous solution of thallium(I) hydroxide results in a neutralization reaction, yielding the corresponding thallium(I) carboxylate (RCOOTl) and water.

-

Reaction: TlOH + RCOOH → RCOOTl + H₂O

-

-

Reaction of Thallium(I) Carbonate with a Carboxylic Acid: Thallium(I) carbonate (Tl₂CO₃) can also be used as a starting material. Its reaction with a carboxylic acid produces the thallium(I) carboxylate, water, and carbon dioxide.

-

Reaction: Tl₂CO₃ + 2 RCOOH → 2 RCOOTl + H₂O + CO₂

-

The resulting thallium carboxylate could then be isolated by evaporation of the solvent and purified by recrystallization, often from alcohol.

Quantitative Data of Thallium Carboxylates

The following table summarizes key quantitative data for a selection of thallium(I) carboxylates, compiled from historical and modern sources.

| Carboxylate | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Solubility in Water |

| Thallium(I) Formate | Tl(HCOO) | 249.39 | 100 | 5.19 | Very soluble |

| Thallium(I) Acetate | Tl(CH₃COO) | 263.42 | 131 | 3.76 | Very soluble[5] |

| Thallium(I) Propionate | Tl(C₂H₅COO) | 277.44 | 115 | - | Soluble |

| Thallium(I) Butyrate | Tl(C₃H₇COO) | 291.47 | 125 | - | Soluble |

| Thallium(I) Malonate | Tl₂(C₃H₂O₄) | 510.79 | - | - | Soluble |

Historical Applications and Significance

While the high toxicity of thallium and its compounds has limited their widespread use, thallium carboxylates have found niche applications throughout history.

Clerici's Solution: A High-Density Liquid for Mineral Separation

One of the most notable historical applications of thallium carboxylates was in the formulation of Clerici's solution, invented by the Italian chemist Enrico Clerici in 1907. This aqueous solution, a mixture of equal parts thallium(I) formate and thallium(I) malonate, is renowned for its remarkably high density, reaching up to 4.25 g/cm³ at room temperature. This property made it an invaluable tool for mineralogists and geologists for the separation of minerals based on their density.

Role in Organic Synthesis

In the mid-20th century, thallium salts, including thallium(III) acetate and trifluoroacetate, gained prominence as reagents in organic synthesis. These compounds were particularly useful for electrophilic aromatic substitution and oxidation reactions. While the toxicity of thallium has led to its replacement by less hazardous reagents in many modern synthetic methodologies, its historical role in the development of organic chemistry is undeniable.

Visualizing the Historical Context

To illustrate the timeline of key events related to the discovery and early development of thallium and its carboxylates, the following diagram is provided.

Conclusion

The discovery of thallium and the subsequent exploration of its carboxylate derivatives represent a fascinating chapter in the history of chemistry. From the spectroscopic observations of Crookes and the preparative work of Lamy to the ingenious application of thallium formate and malonate in Clerici's solution, the story of thallium carboxylates is one of scientific curiosity, innovation, and a growing awareness of the toxicological properties of the elements. For modern researchers, understanding this historical context provides a valuable foundation for the continued investigation and safe handling of these unique and powerful chemical compounds.

References

- 1. Thallium - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Thallium | Chemical Element, Poisonous Metal, Uses & Properties | Britannica [britannica.com]

- 4. americanelements.com [americanelements.com]

- 5. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical and Experimental Approaches to Elucidating the Structure of Thallium(I) Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the structural characterization of Thallium(I) undecanoate. Due to a lack of specific literature on this compound, this document provides a proposed methodology based on established computational and analytical techniques for similar long-chain metal carboxylates. The guide details protocols for Density Functional Theory (DFT) calculations to predict the molecular geometry and spectroscopic properties. Furthermore, it describes experimental procedures for synthesis, single-crystal X-ray diffraction, and spectroscopic analysis (FTIR and NMR) to validate the theoretical findings. All quantitative data from these proposed studies should be systematically organized for comparative analysis. The integrated workflow presented herein is designed to provide a thorough understanding of the structural and electronic properties of Thallium(I) undecanoate, which is crucial for its potential applications in drug development and materials science.

Introduction

Thallium(I) compounds have garnered interest due to the unique stereochemical activity of the 6s² lone pair of electrons on the Tl⁺ ion, which can significantly influence their crystal structures and coordination chemistry. Undecanoic acid, a medium-chain fatty acid, is a versatile ligand that can form complexes with various metal ions. The structure of Thallium(I) undecanoate is of fundamental interest for understanding the interplay of weak interactions, such as Tl-O bonds and potential thallophilic interactions, in the solid state. A detailed structural elucidation is a prerequisite for exploring its potential utility in pharmaceutical and materials science applications.

This guide proposes a dual approach, combining theoretical calculations with experimental validation, to thoroughly characterize the molecular and crystal structure of Thallium(I) undecanoate.

Theoretical Calculations: A Proposed DFT Approach

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of metal complexes with a good balance between accuracy and computational cost.[1][2]

Computational Methodology

A suggested DFT protocol for Thallium(I) undecanoate is as follows:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF should be utilized.

-

Functional: A hybrid functional, such as B3LYP, is recommended for geometry optimization and frequency calculations, as it often provides reliable results for main group elements.

-

Basis Set: For the Thallium atom, a relativistic pseudopotential and a corresponding basis set (e.g., LANL2DZ or a more sophisticated one like the Stuttgart-Dresden basis sets) should be employed to account for relativistic effects. For the lighter atoms (C, H, O), a Pople-style basis set like 6-311++G(d,p) would be appropriate.

-

Calculations to be Performed:

-

Geometry Optimization: To determine the lowest energy structure, including bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR) spectra.

-

NMR Chemical Shift Calculations: To predict the ¹³C and ¹H NMR chemical shifts, which can be compared with experimental data. Relativistic effects should be considered in the NMR calculations for thallium.[3]

-

Experimental Protocols

The following experimental procedures are proposed for the synthesis and characterization of Thallium(I) undecanoate.

Synthesis of Thallium(I) Undecanoate

A common method for the synthesis of thallium(I) carboxylates involves the reaction of a soluble thallium(I) salt, such as thallium(I) carbonate or thallium(I) hydroxide, with the corresponding carboxylic acid.[4][5]

Protocol:

-

Dissolve undecanoic acid in a suitable solvent, such as ethanol or a water-ethanol mixture.

-

In a separate vessel, dissolve a stoichiometric equivalent of Thallium(I) carbonate in water.

-

Slowly add the Thallium(I) carbonate solution to the undecanoic acid solution with constant stirring. Effervescence (release of CO₂) should be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

The resulting precipitate of Thallium(I) undecanoate can be collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried in a desiccator.

-

For single-crystal X-ray diffraction, suitable crystals may be grown by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.

Protocol:

-

A suitable single crystal of Thallium(I) undecanoate is mounted on a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

The collected data are processed (integrated and scaled), and the structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Spectroscopic Characterization

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the carboxylate salt. The difference in the stretching frequencies of the carboxylate group (asymmetric and symmetric) can provide information about its coordination mode.[6]

Protocol:

-

The solid sample is prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

The FTIR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

-

The positions of the characteristic absorption bands, particularly the asymmetric and symmetric COO⁻ stretching vibrations, are analyzed.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the undecanoate ligand. While ²⁰⁵Tl NMR is also possible, it often requires specialized equipment.[7][8]

Protocol:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, if solubility permits).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the organic part of the molecule.

Data Presentation

To facilitate a direct comparison between theoretical and experimental data, all quantitative results should be summarized in clear and well-structured tables.

Table 1: Comparison of Theoretical and Experimental Structural Parameters for Thallium(I) Undecanoate

| Parameter | Calculated (DFT) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| Tl - O1 | Value | Value |

| Tl - O2 | Value | Value |

| C1 - O1 | Value | Value |

| C1 - O2 | Value | Value |

| C1 - C2 | Value | Value |

| ... (other relevant bonds) | ... | ... |

| **Bond Angles (°) ** | ||

| O1 - Tl - O2 | Value | Value |

| O1 - C1 - O2 | Value | Value |

| O1 - C1 - C2 | Value | Value |

| ... (other relevant angles) | ... | ... |

| Dihedral Angles (°) | ||

| Tl - O1 - C1 - O2 | Value | Value |

| ... (other relevant dihedrals) | ... | ... |

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for Thallium(I) Undecanoate

| Spectroscopic Data | Calculated (DFT) | Experimental |

| FTIR (cm⁻¹) | ||

| νas(COO⁻) | Value | Value |

| νs(COO⁻) | Value | Value |

| Δν (νas - νs) | Value | Value |

| ¹³C NMR (ppm) | ||

| C1 (COO⁻) | Value | Value |

| C2 | Value | Value |

| ... (other carbons) | ... | ... |

| ¹H NMR (ppm) | ||

| Hα | Value | Value |

| ... (other protons) | ... | ... |

Mandatory Visualizations

Integrated Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the proposed integrated theoretical and experimental approach for the structural characterization of Thallium(I) undecanoate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Density Functional Theory Study on the Interactions of Metal Ions with Long Chain Deprotonated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Thallium(I) Tropolonates: Synthesis, Structure, Spectral Characteristics, and Antimicrobial Activity Compared to Lead(II) and Bismuth(III) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. (Tl) Thallium NMR [chem.ch.huji.ac.il]

- 8. NMR Periodic Table: Thallium NMR [imserc.northwestern.edu]

Thallium(I) Undecanoate: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. Thallium(I) undecanoate is a highly toxic compound, and all handling should be performed by qualified personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. This guide is not a substitute for a formal risk assessment and adherence to all applicable local, state, and federal regulations.

Introduction

Thallium(I) undecanoate (C₁₁H₂₁O₂Tl) is a metal-organic compound that, due to the presence of the thallium(I) ion, presents a significant health and safety risk. Thallium and its compounds are well-documented as being highly toxic to humans and the environment.[1][2] The toxicity of thallium(I) undecanoate is primarily attributed to the thallium(I) cation, which can substitute for potassium ions in biological systems, thereby disrupting numerous critical cellular processes.[3] This guide provides a comprehensive overview of the known hazards, safe handling procedures, emergency protocols, and waste disposal for Thallium(I) undecanoate, based on the established data for soluble thallium compounds.

Hazard Identification and Classification

GHS Classification (Anticipated):

-

Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[4][5]

-

Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.

-

Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[5]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[5]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.

Signal Word: Danger

Primary Routes of Exposure: Ingestion, inhalation of dust, and skin absorption.[2][6]

Physical and Chemical Properties

Limited specific data exists for Thallium(I) undecanoate. The following table summarizes known information and general properties of related compounds.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₁O₂Tl | [7] |

| Molecular Weight | 389.67 g/mol | [7] |

| CAS Number | 34244-93-4 | [7] |

| Appearance | Assumed to be a solid. Thallium itself is a bluish-white, soft, malleable metal that turns gray on exposure to air.[8][9] | General Knowledge |

| Solubility | Assumed to be soluble in water and organic solvents, similar to other thallium salts. Many thallium compounds are highly soluble in water.[2] | General Knowledge |

Toxicological Information

Thallium is a cumulative poison, and its effects can be delayed.[10][11] The toxicity of Thallium(I) undecanoate is expected to be similar to other soluble thallium compounds.

Acute Effects

-

Gastrointestinal: Nausea, vomiting, diarrhea, and severe abdominal pain are often the initial symptoms.[1][2][6][10]

-

Neurological: Within 1 to 5 days, neurological symptoms can appear, including painful sensations in the limbs, numbness, tremors, and in severe cases, convulsions and coma.[2][10]

-

Cardiovascular: Tachycardia and hypertension have been reported.

Chronic Effects

-

Dermatological: Hair loss (alopecia) is a characteristic sign of thallium poisoning, typically occurring 2 to 3 weeks after exposure.[1][10][12]

-

Neurological: Long-term exposure can lead to permanent neurological damage, including difficulty walking, involuntary movements, and cognitive impairment.[10]

-

Other: Thallium can also cause damage to the liver, kidneys, and heart.[10][13]

Occupational Exposure Limits

The following occupational exposure limits are for soluble thallium compounds and should be strictly adhered to when handling Thallium(I) undecanoate.

| Regulatory Body | Exposure Limit (8-hour TWA) | Source |

| OSHA (PEL) | 0.1 mg/m³ | [13][14][15] |

| NIOSH (REL) | 0.1 mg/m³ | [13][14][15] |

| ACGIH (TLV) | 0.1 mg/m³ (skin) | [13][14][15] |

Immediately Dangerous to Life or Health (IDLH): 15 mg/m³ (as Thallium).[6][15]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Operating Procedure for Handling Thallium(I) Undecanoate

This protocol outlines the minimum requirements for safely handling Thallium(I) undecanoate.

1. Engineering Controls:

- All work with Thallium(I) undecanoate must be conducted in a certified chemical fume hood or a glove box.[14]

- The work area should be equipped with a safety shower and an eyewash station in the immediate vicinity.[14]

2. Personal Protective Equipment (PPE):

- Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.

- Eye Protection: Chemical safety goggles and a face shield are mandatory.

- Lab Coat: A disposable lab coat or a lab coat dedicated to thallium work should be worn.

- Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a high-efficiency particulate filter (P100) is required.[16]

3. Weighing and Solution Preparation:

- Weighing of solid Thallium(I) undecanoate should be done on weighing paper within an enclosed analytical balance inside a fume hood.[17][18]

- Use dedicated spatulas and glassware for thallium compounds.[17][18] These items should be clearly labeled and never used for other purposes.

- Work on a disposable bench protector to contain any spills.[17][18]

4. Decontamination:

- Wipe down all surfaces and equipment with a 10% sodium hypochlorite solution followed by a water rinse.

- All disposable materials, including gloves, bench protectors, and weighing papers, must be disposed of as hazardous waste.

Emergency Procedures

1. In Case of Skin Contact:

- Immediately remove contaminated clothing.

- Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][19][20]

- Seek immediate medical attention.

2. In Case of Eye Contact:

- Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][20]

- Seek immediate medical attention.

3. In Case of Inhalation:

- Move the person to fresh air immediately.[4][21]

- If breathing is difficult, administer oxygen.

- Seek immediate medical attention.

4. In Case of Ingestion:

- Do NOT induce vomiting.[4]

- Rinse the mouth with water.[4]

- Seek immediate medical attention. Inform medical personnel that the patient has ingested a thallium compound.

5. In Case of a Spill:

- Evacuate the area and restrict access.

- Wear appropriate PPE, including respiratory protection.

- For small spills, carefully scoop up the solid material into a labeled, sealed container for hazardous waste disposal.[4] Avoid creating dust.[4]

- Clean the spill area with a 10% sodium hypochlorite solution.

- For large spills, contact your institution's environmental health and safety department.

Waste Disposal

All waste containing Thallium(I) undecanoate, including contaminated labware, PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[22][23] Follow all institutional, local, state, and federal regulations for the disposal of heavy metal waste.

Visualizations

Caption: Overview of Thallium Toxicity Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Thallium - ESPI Metals [espimetals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Thallium undecanoate [webbook.nist.gov]

- 8. Thallium | Tl | CID 5359464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thallium | Chemical Element, Poisonous Metal, Uses & Properties | Britannica [britannica.com]

- 10. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]

- 11. Thallium and Thallium Compounds (HSG 102, 1996) [inchem.org]

- 12. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Thallium: What Are the Symptoms of Poisoning? [medicinenet.com]

- 14. nj.gov [nj.gov]

- 15. nj.gov [nj.gov]

- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Thallium (soluble compounds, as Tl) [cdc.gov]

- 17. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]

- 18. infinitalab.com [infinitalab.com]

- 19. Is There a Cure for Thallium Poisoning? Symptoms & Treatment [medicinenet.com]

- 20. Thallium Toxicity Treatment & Management: Prehospital Care, Emergency Department Care, Consultations [emedicine.medscape.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. eoxs.com [eoxs.com]

- 23. eoxs.com [eoxs.com]

Thermal Stability and Decomposition of Thallium(I) Undecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of Thallium(I) undecanoate. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on homologous thallium(I) alkanoates, particularly thallium(I) decanoate, and the general thermal behavior of metal carboxylates. The document outlines probable thermal decomposition pathways, predicted decomposition temperatures, and potential decomposition products. Detailed experimental protocols for the analysis of these properties are also provided, along with graphical representations of key processes to aid in understanding.

Introduction

Thallium(I) undecanoate (C₁₁H₂₁O₂Tl) is a metal-organic salt that, like other long-chain metal carboxylates, has potential applications in various fields, including as a precursor for nanoparticle synthesis and in catalysis. An understanding of its thermal stability and decomposition characteristics is crucial for its synthesis, storage, and application, particularly in processes involving elevated temperatures. This guide aims to provide a detailed technical overview of these properties, addressing the core requirements of researchers and professionals in drug development and materials science.

Predicted Thermal Stability and Decomposition Data

Table 1: Predicted Thermal Decomposition Data for Thallium(I) Undecanoate

| Parameter | Predicted Value/Range | Remarks |

| Decomposition Onset Temperature (T_onset) | 250 - 300 °C | In an inert atmosphere (e.g., N₂, Ar). Onset may be lower in an oxidizing atmosphere. |

| Peak Decomposition Temperature (T_peak) | 300 - 350 °C | The temperature of the maximum rate of mass loss. |

| Decomposition Stages | Likely a single primary stage | A clean decomposition to the final solid product is expected. |

| Residue at 600 °C | ~57.5% | Calculated based on the formation of Thallium(I) oxide (Tl₂O). |

Proposed Decomposition Pathway and Products

The thermal decomposition of metal carboxylates can proceed through various mechanisms. For Thallium(I) undecanoate, in an inert atmosphere, the most probable decomposition pathway involves the formation of Thallium(I) oxide (Tl₂O) and a mixture of organic products.

The overall proposed decomposition reaction is:

2 Tl(O₂C₁₁H₂₁) → Tl₂O + CO₂ + (Organic Products)

The organic byproducts are likely to be a complex mixture resulting from the decarboxylation and subsequent reactions of the undecanoate chain. Based on studies of other long-chain metal carboxylates, these products may include hydrocarbons (alkanes and alkenes) and ketones.

Table 2: Predicted Decomposition Products of Thallium(I) Undecanoate

| Product Type | Specific Compound(s) | Method of Identification |

| Solid Residue | Thallium(I) oxide (Tl₂O) | Powder X-ray Diffraction (PXRD), X-ray Photoelectron Spectroscopy (XPS) |

| Gaseous Products | Carbon dioxide (CO₂) | Mass Spectrometry (MS), Fourier Transform Infrared Spectroscopy (FTIR) |

| Volatile Organic Compounds | Undecane, Undecenes, Ketones (e.g., 11-heneicosanone) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of Thallium(I) undecanoate, a combination of thermoanalytical and spectroscopic techniques is recommended.

Synthesis of Thallium(I) Undecanoate

Materials:

-

Thallium(I) hydroxide (TlOH) or Thallium(I) carbonate (Tl₂CO₃)

-

Undecanoic acid (C₁₁H₂₂O₂)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of undecanoic acid in ethanol.

-

In a separate beaker, dissolve an equimolar amount of Thallium(I) hydroxide in deionized water. If using Thallium(I) carbonate, use a 0.5 molar equivalent.

-

Slowly add the thallium salt solution to the undecanoic acid solution with constant stirring.

-

A white precipitate of Thallium(I) undecanoate will form.

-

Continue stirring for 1-2 hours at room temperature.

-

Filter the precipitate, wash with deionized water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Place 5-10 mg of the dried Thallium(I) undecanoate sample into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures. The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of mass loss more clearly.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Seal 2-5 mg of the sample in an aluminum pan.

-

Place the pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.

-

Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram for endothermic peaks corresponding to melting and other phase transitions.

Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous decomposition products.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS).

Procedure:

-

Follow the TGA procedure as outlined in section 4.2.

-

The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line.

-

As the sample decomposes, the evolved gases are carried into the mass spectrometer.

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-200 amu.

-

Correlate the mass spectra with the mass loss events observed in the TGA data to identify the gaseous products.

Logical Relationship of Decomposition Events

The thermal decomposition of Thallium(I) undecanoate can be visualized as a series of interconnected events. The initial input of thermal energy leads to the decomposition of the salt, resulting in a solid residue and a mixture of gaseous and volatile organic products.

Conclusion

While direct experimental data for Thallium(I) undecanoate remains to be published, a robust understanding of its likely thermal behavior can be established through the analysis of homologous compounds and the general principles of metal carboxylate decomposition. It is predicted to be a thermally stable compound, decomposing in a single major step to Thallium(I) oxide and a mixture of organic byproducts at temperatures between 250 °C and 350 °C. The experimental protocols detailed in this guide provide a clear framework for the definitive characterization of its thermal properties. Such data is invaluable for the safe and effective application of Thallium(I) undecanoate in research and industrial settings.

Methodological & Application

Thallium(I) Undecanoate: Application Notes and Protocols in Organic Synthesis

A Comprehensive Overview of Thallium Salts in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the applications of thallium salts in organic synthesis. While the primary focus of the query, Thallium(I) undecanoate, is a known chemical entity, a thorough review of scientific literature reveals a significant lack of documented applications in synthetic organic chemistry. This is largely attributed to the extreme toxicity of thallium and its compounds, which necessitates highly specialized handling procedures and limits its practical use in routine synthesis.

However, to address the broader interest in the synthetic utility of thallium compounds, this document details the applications of more commonly employed thallium salts, namely Thallium(I) acetate, Thallium(III) acetate, and Thallium(III) nitrate. These reagents have been utilized in a variety of organic transformations, including oxidations, rearrangements, and the formation of carbon-heteroatom bonds. This document provides detailed application notes, experimental protocols, and quantitative data for these reactions, alongside critical safety information for handling thallium-containing reagents.

Thallium(I) Undecanoate: A Reagent in Obscurity

Thallium(I) undecanoate (C₁₁H₂₁O₂Tl) is a salt of thallium in its +1 oxidation state with undecanoic acid. Despite its existence as a chemical compound, there is a notable absence of its application as a reagent or catalyst in the organic synthesis literature. The inherent high toxicity of all thallium compounds is a primary deterrent to the development and use of such reagents, especially when less toxic alternatives are available.

General Synthesis of Thallium(I) Carboxylates

Thallium(I) carboxylates, such as the acetate salt, can be synthesized through several general methods. A common approach involves the reaction of a thallium(I) base, like thallium(I) hydroxide or thallium(I) carbonate, with the corresponding carboxylic acid.

A general reaction scheme is as follows:

TlOH + RCOOH → TlOOCR + H₂O

Alternatively, thallium(I) salts can be prepared by dissolving thallium(I) oxide in the corresponding carboxylic acid.

Experimental Protocol: General Synthesis of a Thallium(I) Carboxylate

-

Materials: Thallium(I) hydroxide (or Thallium(I) carbonate), carboxylic acid (e.g., undecanoic acid), deionized water, ethanol.

-

Procedure:

-

In a well-ventilated fume hood, dissolve the carboxylic acid in a minimal amount of ethanol.

-

In a separate flask, prepare an aqueous solution of thallium(I) hydroxide.

-

Slowly add the thallium(I) hydroxide solution to the carboxylic acid solution with constant stirring.

-

The reaction is typically exothermic. Continue stirring until the reaction is complete.

-

The thallium(I) carboxylate salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization: The product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

Applications of Common Thallium Salts in Organic Synthesis

While Thallium(I) undecanoate remains unused, other thallium salts have found niche applications in organic synthesis. The following sections detail the use of Thallium(I) acetate, Thallium(III) acetate, and Thallium(III) nitrate.

Thallium(I) Acetate (TlOAc)

Thallium(I) acetate is a white, crystalline solid that has been used as a catalyst and reagent in specific organic reactions.

Applications:

-

Catalyst in the conversion of alkenes to alkynes: Thallium(I) acetate can facilitate certain catalytic cycles for this transformation under specific conditions.

-

Precursor for superconducting films: It serves as a thallium source in the sol-gel synthesis of materials like Tl₂Ba₂CaCu₂O₈₋δ.

-

Iodination of Alkenes: In conjunction with iodine, thallium(I) acetate is used to prepare trans-2-iodocyclohexyl acetate from cyclohexene. The thallium(I) acetate acts to scavenge the iodide ion.

Experimental Protocol: Preparation of trans-2-Iodocyclohexyl Acetate

-